molecular formula C3H5BF3KO2 B1407913 Potassium (acetoxymethyl)trifluoroborate CAS No. 910251-35-3

Potassium (acetoxymethyl)trifluoroborate

Cat. No.: B1407913
CAS No.: 910251-35-3
M. Wt: 179.98 g/mol
InChI Key: CVJAGVAZVCBBFZ-UHFFFAOYSA-N
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Description

Potassium (Acetoxymethyl)trifluoroborate (CAS RN: 910251-35-3) is a stable, crystalline organotrifluoroborate salt that serves as a versatile reagent for the direct introduction of hydroxymethyl groups into molecular frameworks. Its primary research value lies in its application in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl halides and triflates . This provides a powerful and efficient synthetic pathway to benzylic alcohols, which are valuable intermediates in organic synthesis and medicinal chemistry . The compound functions as a protected form of a hydroxymethyl anion equivalent. During the cross-coupling process, the acetoxymethyl group is transferred to the palladium-centered catalytic cycle. Subsequent hydrolysis of the acetate ester reveals the free hydroxymethyl group in the final product . As an organotrifluoroborate, it offers significant advantages over traditional boronic acids, including enhanced stability toward air and moisture , which simplifies handling and storage . This tetracoordinate boron reagent is less susceptible to protodeboronation, a common side reaction that can limit yields with boronic acids . The reagent appears as a white to almost white powder and should be stored in a cool, dark place under inert gas due to its moisture-sensitive nature . This compound is a specialized tool for researchers constructing complex molecules, enabling a crucial carbon-chain extension step that is fundamental in modern synthetic chemistry.

Properties

IUPAC Name

potassium;acetyloxymethyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BF3O2.K/c1-3(8)9-2-4(5,6)7;/h2H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJAGVAZVCBBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COC(=O)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BF3KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910251-35-3
Record name Potassium (Acetoxymethyl)trifluoroborate
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Preparation Methods

Method Overview

This approach involves the transformation of aldehydes or carboxylic acids into potassium acyltrifluoroborates via copper catalysis, utilizing boron reagents such as B2(pin)2 (bis(pinacolato)diboron). The process is characterized by mild conditions, broad substrate scope, and high functional group tolerance.

Procedure

  • Starting materials: Aldehydes or carboxylic acids
  • Catalyst: Copper(I) salts (e.g., CuCl, CuI)
  • Reagents: B2(pin)2, aqueous potassium hydrogen fluoride (KHF2)
  • Conditions: Mild heating (around 50–70°C), typically in acetonitrile or other polar solvents
  • Outcome: Formation of potassium acyltrifluoroborates with high yields and functional group compatibility

Research Findings

  • The method enables the synthesis of various KATs, including those bearing halides, esters, and protected amino acids.
  • It is scalable and suitable for complex molecules, including amino acid derivatives, with minimal epimerization.

Data Table: Copper-Catalyzed Borylation of Carboxylic Acids

Substrate Type Functional Group Tolerance Typical Yield (%) Notes
Aromatic acids Halides, esters, nitriles 85–96 Broad scope, mild conditions
Aliphatic acids Ester, protected amines 80–92 Compatible with sensitive groups
Amino acids Fmoc-, Boc-protected 70–85 Maintains stereochemistry

Direct Synthesis from Boron Reagents and Organic Precursors

Method Overview

This involves the direct reaction of boron reagents such as bis(pinacolato)diboron with organic halides or electrophiles in the presence of catalysts, followed by oxidation or fluorination steps to generate trifluoroborates.

Procedure

  • Starting materials: Organic halides or electrophiles
  • Catalysts: Palladium, copper, or nickel complexes
  • Reagents: KHF2, TMS-Cl, or other fluorinating agents
  • Conditions: Elevated temperatures (around 80°C), inert atmospheres
  • Outcome: Synthesis of potassium trifluoroborates with yields depending on substrate complexity

Research Findings

  • This method allows for the synthesis of various alkyl, aryl, and heteroaryl trifluoroborates.
  • The process is adaptable for complex molecules, including pharmaceuticals.

Data Table: Synthesis from Organic Halides

Electrophile Type Catalyst Fluorination Reagent Typical Yield (%) Notes
Aryl halides Pd(PPh3)4 KHF2 80–96 Widely applicable
Alkyl halides CuI TMS-Cl + KHF2 70–85 Sensitive to sterics
Heteroaryl halides NiCl2 KHF2 65–90 Good functional group tolerance

Oxidation and Conversion of Boronate Esters

Method Overview

This approach involves converting boronate esters or boronic acids into trifluoroborates through oxidation and fluorination, often utilizing reagents like aq. KHF2 and TMS-Cl.

Procedure

Research Findings

  • The method is suitable for converting a wide range of boronates, including those derived from aldehydes and amino acids.
  • It offers a straightforward route to functionalized trifluoroborates, including acetoxymethyl derivatives.

Data Table: Conversion of Boronate Esters

Starting Material Reagents Temperature Yield (%) Notes
Boronate esters aq. KHF2 + TMS-Cl 70°C 85–92 Compatible with diverse substrates
Boronic acids KHF2 Room temperature 80–95 High purity products

Notable Research and Applications

  • Amino Acid Derivatives: Recent advances have enabled the synthesis of amino acid-derived potassium acyltrifluoroborates, which are valuable in bioconjugation and peptide chemistry.
  • Functional Group Compatibility: The methods are compatible with sensitive groups such as halides, esters, and protected amines, making them suitable for complex molecule synthesis.
  • Scalability: The procedures are scalable, allowing for gram-scale synthesis suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Potassium (acetoxymethyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound include various substituted organic compounds, such as naphthalene-2-yl-methanol .

Scientific Research Applications

Cross-Coupling Reactions

Potassium (acetoxymethyl)trifluoroborate is primarily utilized in Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds in organic synthesis. The compound acts as a nucleophile, reacting with aryl halides and triflates to produce substituted aromatic compounds. For instance, it has been successfully employed to introduce hydroxymethyl groups into aryl halides under palladium-catalyzed conditions .

Synthesis of Complex Molecules

The compound facilitates the synthesis of complex organic molecules by enabling the formation of various functional groups. A notable application includes the synthesis of naphthalene derivatives through direct hydroxymethylation reactions, yielding high product purity and yield (79% in one study) when used with specific catalysts and conditions .

Biological Applications

Research indicates potential applications in medicinal chemistry, particularly in synthesizing biologically active compounds. The ability to modify existing structures while preserving the integrity of the trifluoroborate bond opens avenues for developing new pharmaceuticals .

Data Table: Summary of Key Applications

Application Description Yield Reference
Suzuki-Miyaura Cross-CouplingFormation of carbon-carbon bonds with aryl halidesUp to 79%
HydroxymethylationDirect introduction of hydroxymethyl groups into aromatic systems79%
Synthesis of Naphthalene DerivativesUtilizing palladium catalysis for high-yield synthesis768 mg (79%)
Biologically Active Compound SynthesisModification of structures for potential pharmaceutical applicationsVariable

Case Study 1: Hydroxymethylation of Aryl Halides

In a significant study, this compound was used to hydroxymethylate various aryl halides under palladium-catalyzed conditions. The reaction demonstrated excellent yields and selectivity, showcasing its effectiveness as a nucleophile in cross-coupling reactions.

Case Study 2: Synthesis of Substituted Aromatic Compounds

Another research effort highlighted the use of this compound in synthesizing substituted purines through cross-coupling with halopurines. This application underscores its role in generating complex biologically relevant molecules, expanding its utility beyond simple organic synthesis .

Mechanism of Action

Potassium (acetoxymethyl)trifluoroborate exerts its effects through its ability to participate in nucleophilic substitution and cross-coupling reactions. The compound reacts with nucleophiles to form organometallic complexes, which can then undergo further transformations. The molecular targets and pathways involved in these reactions include the formation of carbon-boron bonds and subsequent carbon-carbon bond formation .

Comparison with Similar Compounds

Acyltrifluoroborates (e.g., Potassium (2-Phenylacetyl)trifluoroborate)

Structure and Synthesis :
Acyltrifluoroborates, such as potassium (2-phenylacetyl)trifluoroborate (C₈H₇BF₃KO₂ , MW: 242.05), feature an acyl group (–COR) attached to the trifluoroborate core. They are synthesized via deprotonation of precursors like (E)-(2-methoxyvinyl)benzene followed by quenching with triisopropyl borate and KHF₂ .

Comparison :

  • Stability : Acyltrifluoroborates are stable under basic conditions but sensitive to hydrolysis, whereas the acetoxymethyl derivative’s ester group offers orthogonal reactivity .
  • Functionality : The acetoxymethyl group allows for post-coupling modifications (e.g., hydrolysis to –CH₂OH), unlike acyltrifluoroborates .

Alkoxymethyltrifluoroborates (e.g., Potassium Methoxymethyltrifluoroborate)

Structure and Synthesis :
Alkoxymethyltrifluoroborates (general formula R–O–CH₂BF₃K ) are prepared via SN2 displacement of potassium bromomethyltrifluoroborate with alkoxides. For example, potassium methoxymethyltrifluoroborate is synthesized using methoxide ions .

Comparison :

  • Reactivity : The acetoxymethyl group’s electron-withdrawing nature enhances electrophilicity compared to alkoxy groups, enabling faster transmetalation in cross-couplings .
  • Solubility : Both classes face solubility challenges, but the acetoxymethyl derivative’s ester group may improve compatibility with polar solvents .

Aryltrifluoroborates (e.g., Potassium (2,4-Dichlorophenyl)trifluoroborate)

Structure and Synthesis :
Aryltrifluoroborates (e.g., C₆H₃BCl₂F₃K , MW: 252.9) are synthesized via Miyaura borylation or direct fluorination of boronic acids .

Comparison :

  • Substrate Scope : Aryltrifluoroborates couple efficiently with aryl bromides/chlorides, while alkyl derivatives like the acetoxymethyl compound require optimized conditions for alkyl-aryl bonds .
  • Functional Group Tolerance : Aryltrifluoroborates tolerate nitro and ester groups, whereas acetoxymethyltrifluoroborate’s ester may hydrolyze under basic conditions .

Boc-Protected Aminomethyltrifluoroborate

Structure and Synthesis: This compound (C₆H₁₁BF₃KNO₂, MW: 232.0) is synthesized via a one-pot process, featuring a Boc-protected amine .

Comparison :

  • Protecting Groups : The Boc group is base-sensitive, while the acetoxymethyl group is acid-labile, offering complementary deprotection strategies .

Data Tables

Table 1: Structural and Reactivity Comparison

Compound Molecular Formula MW (g/mol) Key Reactivity Applications
Potassium (acetoxymethyl)trifluoroborate C₃H₅BF₃KO₂ 179.97 Suzuki coupling, ester hydrolysis Pharmaceuticals, material science
Potassium (2-phenylacetyl)trifluoroborate C₈H₇BF₃KO₂ 242.05 Amide formation with azides Peptide synthesis
Potassium methoxymethyltrifluoroborate CH₃OCH₂BF₃K 155.97 Cross-coupling with aryl chlorides Aryl ether synthesis
Potassium (2,4-dichlorophenyl)trifluoroborate C₆H₃BCl₂F₃K 252.9 Suzuki coupling with aryl halides Agrochemicals

Biological Activity

Potassium (acetoxymethyl)trifluoroborate (K(AM)BF3) is an organoboron compound that has garnered attention for its diverse applications in organic synthesis and potential biological activities. This article explores its biochemical interactions, mechanisms of action, and the implications of its use in biological systems.

Chemical Overview

  • Chemical Formula : C₃H₅BF₃KO₂
  • Molecular Weight : 183.96 g/mol
  • Appearance : White to almost white powder or crystalline solid

K(AM)BF3 is primarily recognized for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly those involving carbon-carbon bond formation through cross-coupling methods like the Suzuki-Miyaura reaction .

Target Interactions

K(AM)BF3 primarily interacts with nucleophiles in biological systems. Its mechanism involves forming organometallic complexes that can influence enzymatic activity and cellular processes. The compound's stability under moisture and air suggests favorable pharmacokinetic properties, enhancing its potential bioavailability.

Biochemical Pathways

The compound is involved in several critical biochemical pathways:

  • Cross-Coupling Reactions : K(AM)BF3 facilitates the formation of carbon-carbon bonds, essential for synthesizing complex organic molecules.
  • Enzyme Modulation : It can modulate enzyme activity by binding to active sites, leading to either inhibition or activation depending on the context.

Cellular Effects

K(AM)BF3 has been shown to influence various cellular processes:

  • Gene Expression : By interacting with nucleophiles within cells, it can alter the expression of genes involved in metabolic pathways, potentially enhancing or disrupting normal cellular functions.
  • Metabolic Activity : Studies indicate that K(AM)BF3 can enhance metabolic activity at lower doses while exhibiting toxic effects at higher concentrations. This duality highlights the importance of dosage in therapeutic contexts.

In Vitro Studies

In laboratory settings, K(AM)BF3 has demonstrated:

  • Stability : The compound remains stable under specific conditions, which is crucial for its long-term effects on cellular functions.
  • Degradation Products : Decomposition can lead to by-products that may exhibit different biological activities, necessitating further investigation into their effects.

Animal Models

Research involving animal models has revealed:

  • Dosage Effects : Lower doses may enhance cellular function, while higher doses can lead to enzyme inhibition and disruption of metabolic processes. This biphasic response underscores the need for careful dosage management in potential therapeutic applications.

Comparison with Similar Compounds

CompoundKey Differences
Potassium trifluoroborateLacks the acetoxymethyl group
Potassium (hydroxymethyl)trifluoroborateContains a hydroxymethyl group instead
Potassium (aminomethyl)trifluoroborateContains an aminomethyl group instead

K(AM)BF3's unique acetoxymethyl group contributes to its distinct reactivity and stability compared to other trifluoroborate salts. This structural feature enhances its utility in organic synthesis and potential biological applications .

Q & A

Q. What are the standard synthetic protocols for preparing potassium (acetoxymethyl)trifluoroborate?

this compound is synthesized via SN2 displacement of potassium bromomethyltrifluoroborate with acetoxide nucleophiles. Optimal conditions require 3 equivalents of alkoxide and continuous Soxhlet extraction to isolate the product from inorganic byproducts due to its low solubility in organic solvents . Scaling to 100 g batches has been achieved through iterative optimization of precursor synthesis.

Q. How is this compound applied in cross-coupling reactions?

This compound is a stable organoboron reagent used in Suzuki-Miyaura couplings to form C–C bonds. Its trifluoroborate group resists protodeboronation, enabling reactions with aryl chlorides under Pd catalysis. Key parameters include solvent (aqueous THF), base (K₂CO₃), and temperature (55–80°C) to balance reactivity and stability .

Q. What challenges arise in handling this compound, and how are they mitigated?

The compound is hygroscopic and moisture-sensitive, requiring storage under dry inert gas (e.g., N₂) in sealed containers. Low solubility in acetone or acetonitrile complicates purification; Soxhlet extraction with hot ethanol is recommended to isolate crystalline products .

Advanced Research Questions

Q. What mechanistic insights explain the role of endogenous fluoride in Suzuki-Miyaura couplings with trifluoroborates?

During coupling, hydrolysis of the trifluoroborate generates aryl boronic acid and fluoride ions. Fluoride activates the Pd catalyst by displacing halide ligands, accelerates transmetalation, and suppresses side reactions (e.g., homocoupling). This dual role enhances reaction efficiency compared to boronic acids alone .

Q. How do steric and electronic factors influence the reactivity of this compound in stereoselective syntheses?

The acetoxymethyl group introduces steric hindrance, directing coupling to less hindered positions. Computational studies (DFT) show that electron-withdrawing substituents on the borate increase electrophilicity, favoring oxidative addition with Pd(0). Steric maps and Hammett correlations guide substrate design for regioselectivity .

Q. What analytical techniques are employed to study solvation dynamics of potassium trifluoroborates in aqueous environments?

FT-Raman and UV-Vis spectroscopy reveal hydration shells around the trifluoroborate anion. In aqueous solutions, 3–5 water molecules coordinate via B–F···H–O interactions, stabilizing the anion and modulating reactivity. These findings inform solvent selection for catalytic applications .

Q. How can computational modeling predict the performance of this compound in novel reactions?

Density functional theory (B3LYP/6-311++G**) calculates transition-state energies, solvation effects, and charge distribution. For example, simulations of Migita-Kosugi-Stille couplings with bifunctional iminium reagents accurately predict yields and regioselectivity, enabling virtual screening of substrates .

Methodological Considerations

Q. What strategies optimize reaction yields when using this compound with sterically hindered substrates?

  • Catalyst tuning : Bulky ligands (e.g., SPhos) prevent Pd aggregation.
  • Solvent systems : Biphasic toluene/water mixtures improve phase transfer of hydrophobic substrates.
  • Microwave irradiation : Reduces reaction time from hours to minutes while maintaining yield .

Q. How is protodeboronation minimized during cross-coupling?

Protodeboronation is suppressed by:

  • Using weakly basic conditions (K₃PO₄ instead of NaOH).
  • Adding fluoride scavengers (e.g., CaCl₂).
  • Maintaining reaction temperatures below 80°C to slow hydrolysis .

Q. What are the limitations of this compound in radiopharmaceutical synthesis?

While trifluoroborates enable one-step ¹⁸F-labeling for PET imaging, the acetoxymethyl group may undergo esterase-mediated hydrolysis in vivo. Structural analogs with stabilized ether linkers (e.g., PEG-modified derivatives) are under investigation to improve biodistribution .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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